![molecular formula C14H13BN2O4S B12286090 [1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid CAS No. 1089669-74-8](/img/structure/B12286090.png)
[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido bórico, B-[2-metil-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridin-4-il]-: es un derivado del ácido bórico que ha despertado un interés significativo en el campo de la química orgánica. Este compuesto se caracteriza por la presencia de un grupo funcional de ácido bórico unido a una estructura heterocíclica compleja, que incluye un núcleo de pirrolo[2,3-b]piridina sustituido con un grupo fenilsulfonil y un grupo metilo. Las características estructurales únicas de este compuesto lo convierten en un reactivo valioso en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ácido bórico, B-[2-metil-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridin-4-il]- típicamente implica una síntesis orgánica de varios pasos. Un enfoque común es la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un ácido bórico arilo o vinilo y un haluro de arilo o vinilo . Las condiciones de reacción a menudo incluyen el uso de un catalizador de paladio, una base como el carbonato de potasio y un disolvente como el tolueno o el etanol. La reacción generalmente se lleva a cabo bajo una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización, la cromatografía en columna y la cromatografía líquida de alta resolución (HPLC) para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido bórico, B-[2-metil-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridin-4-il]- experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo ácido bórico se puede oxidar para formar ésteres bóricos o anhídridos bóricos.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido bórico en un borano o un borohidruro.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo ácido bórico es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el perborato de sodio se utilizan comúnmente para reacciones de oxidación.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como aminas, alcoholes o tioles se pueden utilizar en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo ácido bórico puede producir ésteres bóricos, mientras que la reducción puede producir boranos.
Aplicaciones Científicas De Investigación
Química: En química, el ácido bórico, B-[2-metil-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridin-4-il]- se utiliza ampliamente como reactivo en reacciones de acoplamiento de Suzuki-Miyaura para formar enlaces carbono-carbono . Esto lo convierte en un elemento valioso en la síntesis de moléculas orgánicas complejas, incluidos los productos farmacéuticos y los agroquímicos.
Biología y medicina: En la investigación biológica y médica, este compuesto se utiliza en el desarrollo de fármacos que contienen boro y como una herramienta para estudiar la inhibición enzimática. Los ácidos bóricos son conocidos por inhibir las serina proteasas y otras enzimas mediante la formación de enlaces covalentes reversibles con residuos del sitio activo.
Industria: En el sector industrial, el ácido bórico, B-[2-metil-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridin-4-il]- se utiliza en la producción de materiales avanzados, como polímeros y componentes electrónicos. Su capacidad para formar complejos estables con dioles lo hace útil en el diseño de sensores y tecnologías de separación.
Mecanismo De Acción
El mecanismo de acción del ácido bórico, B-[2-metil-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridin-4-il]- implica su capacidad para formar enlaces covalentes reversibles con moléculas diana. El grupo ácido bórico puede interactuar con dioles, grupos hidroxilo y otros nucleófilos, lo que lleva a la formación de ésteres boronatos . Esta interacción es crucial en la inhibición enzimática, donde el compuesto se une al sitio activo de la enzima, evitando el acceso del sustrato y, por lo tanto, inhibiendo la actividad enzimática.
Comparación Con Compuestos Similares
Compuestos similares:
Éster MIDA de ácido bórico 1-(fenilsulfonil)-2-indolilo: Este compuesto comparte un grupo funcional de ácido bórico similar y una sustitución de fenilsulfonil, pero difiere en la estructura del núcleo heterocíclico.
Ácido fenilbórico: Un derivado de ácido bórico más simple con un grupo fenilo unido al grupo funcional ácido bórico.
Ácido 2-metilfenilbórico: Similar al compuesto diana, pero carece de la estructura heterocíclica compleja y el grupo fenilsulfonil.
Unicidad: El ácido bórico, B-[2-metil-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridin-4-il]- es único debido a su estructura heterocíclica compleja, que imparte reactividad y selectividad específicas en reacciones químicas. La presencia del grupo fenilsulfonil aumenta su estabilidad y lo convierte en un reactivo valioso en diversas aplicaciones sintéticas.
Propiedades
IUPAC Name |
[1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-9-12-13(15(18)19)7-8-16-14(12)17(10)22(20,21)11-5-3-2-4-6-11/h2-9,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPSFUIWXDEGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726127 |
Source


|
| Record name | [1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089669-74-8 |
Source


|
| Record name | [1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
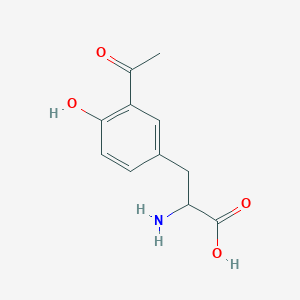
![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)
![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)
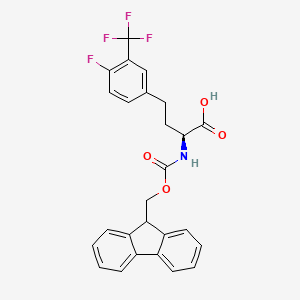
![12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12286043.png)
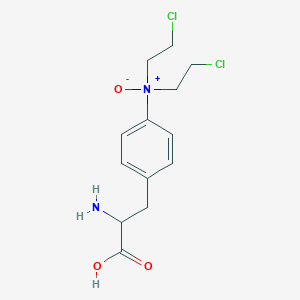
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)

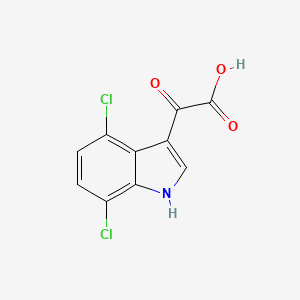
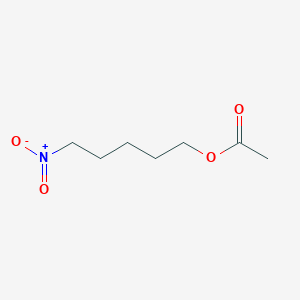
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
